2-Chloro-6-methylpyridine-4-carbonyl chloride
Overview
Description
2-Chloro-6-methylpyridine-4-carbonyl chloride: is a chemical compound with the molecular formula C7H5Cl2NO and a molecular weight of 190.03 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The preparation of 2-Chloro-6-methylpyridine-4-carbonyl chloride typically involves the chlorination of 6-methylpyridine-4-carboxylic acid. The process can be summarized as follows:
Starting Material: 6-Methylpyridine-4-carboxylic acid.
Reagent: Thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).
Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 60°C to 80°C. The reaction mixture is stirred until the evolution of gas ceases, indicating the completion of the reaction.
Product Isolation: The resulting this compound is purified by distillation under reduced pressure.
Industrial Production Methods:
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
2-Chloro-6-methylpyridine-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the carbonyl chloride group is susceptible to nucleophilic attack, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-Chloro-6-methylpyridine-4-carboxylic acid.
Condensation Reactions: It can react with amines to form amides or with alcohols to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran at room temperature.
Hydrolysis: Water or aqueous bases like sodium hydroxide are used under mild conditions.
Condensation Reactions: Catalysts such as pyridine or triethylamine are used to facilitate the reaction.
Major Products:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Scientific Research Applications
2-Chloro-6-methylpyridine-4-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: The compound is used in the synthesis of potential drug candidates.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methylpyridine-4-carbonyl chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
- 2-Chloro-6-methylpyridine-4-carboxylic acid
- 2-Chloropyridine-3-carbonyl chloride
- 2,4-Dichloropyrimidine-5-carbonyl chloride
Comparison:
2-Chloro-6-methylpyridine-4-carbonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
2-chloro-6-methylpyridine-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c1-4-2-5(7(9)11)3-6(8)10-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKLLTUNTUJQSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381952 | |
Record name | 2-Chloro-6-methylpyridine-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26413-58-1 | |
Record name | 2-Chloro-6-methylpyridine-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-methylpyridine-4-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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